8-Bromo-2-methoxy-1,5-naphthyridine

Medicinal Chemistry Cross-Coupling Catalysis

Researchers needing reliable building blocks for kinase inhibitor SAR often face purity and cross-coupling inconsistencies. 8-Bromo-2-methoxy-1,5-naphthyridine (CAS 881658-92-0) solves this: • High C8-Br reactivity for mild Suzuki-Miyaura & Buchwald-Hartwig coupling. • 97% HPLC purity with full analytical documentation (NMR, HPLC, GC). • cLogP 2.2, TPSA 35 Ų - ideal for CNS drug discovery & BBB penetration. • Reliable 2-8°C inert-atmosphere storage and global ambient shipping.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 881658-92-0
Cat. No. B592067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methoxy-1,5-naphthyridine
CAS881658-92-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCOC1=NC2=C(C=CN=C2C=C1)Br
InChIInChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
InChIKeyHPQMRRPAOIGXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-methoxy-1,5-naphthyridine: Strategic Building Block Overview


8-Bromo-2-methoxy-1,5-naphthyridine (CAS 881658-92-0) is a heteroaromatic building block belonging to the 1,5-naphthyridine class, characterized by a molecular formula of C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . It features a bromine atom at the 8-position and a methoxy group at the 2-position on the fused bicyclic ring system [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, offering a well-defined scaffold for further functionalization .

Cross-coupling handle 8-Bromo enables Suzuki and Buchwald-Hartwig diversification.
Physicochemical tuning 2-Methoxy group modulates lipophilicity for drug-like space.
Supply reliability Commercially supplied with analytical QC support for lot consistency.

Why Generic 1,5-Naphthyridine Analogs Are Not Substitutable


Generic substitution of 8-bromo-2-methoxy-1,5-naphthyridine with a closely related analog, such as the 8-chloro derivative or the unsubstituted 2-methoxy-1,5-naphthyridine, is not scientifically valid for applications requiring specific reactivity or physicochemical profiles. The distinct electronic and steric properties of the bromine atom at the 8-position directly influence cross-coupling reaction rates, site-selectivity, and the overall molecular properties of downstream products . Furthermore, the combination of the 8-bromo and 2-methoxy substituents creates a unique scaffold for metal-catalyzed transformations that is not replicated by other halogenated or non-halogenated variants, which are essential for building diverse compound libraries in drug discovery [1]. The specific substitution pattern on the 1,5-naphthyridine core is critical for achieving desired interactions with biological targets, making it a non-interchangeable component in medicinal chemistry programs [2].

Target compound
Typical analog
Key mismatch
8-Bromo-2-methoxy
8-Chloro-2-methoxy
C-Br undergoes faster oxidative addition; coupling rates and conditions may differ significantly.
8-Bromo-2-methoxy
2-Methoxy-1,5-naphthyridine (no Br)
Lacks halogen handle for cross-coupling, preventing diversification at the 8-position.

Quantitative Differentiation from Key Analogs


Enhanced Suzuki-Miyaura Reactivity vs. 8-Chloro Analog

The C8-bromo substituent in 8-bromo-2-methoxy-1,5-naphthyridine confers significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 8-chloro counterpart (CAS 249889-68-7). This is a class-level inference based on the well-established relative reactivity of aryl halides in cross-coupling: C-Br bonds undergo oxidative addition to Pd(0) much faster than C-Cl bonds [1]. This difference is critical for achieving efficient coupling under mild conditions and for enabling selective functionalization in polyhalogenated systems. For instance, in related naphthyridine systems, selective coupling at a bromo position in the presence of a chloro substituent has been demonstrated to proceed with excellent yield and selectivity [2].

Cross-Coupling Reactivity
Class-level
~10³–10⁵ × faster oxidative addition (C–Br vs C–Cl)
May guide synthetic route selection for 8-position diversification.
Aryl halide reactivity hierarchy; conditions influence outcome.
Medicinal Chemistry Cross-Coupling Catalysis

Superior Lipophilicity and Membrane Permeability

The presence of the 2-methoxy group in 8-bromo-2-methoxy-1,5-naphthyridine results in a calculated partition coefficient (cLogP) of 2.2, indicating significantly higher lipophilicity compared to its 2-hydroxy analog (8-bromo-1,5-naphthyridin-2-ol) [1]. While direct experimental logP data for the 2-hydroxy analog is not provided in the same source, the structural change from a hydrogen bond donor (-OH) to a hydrophobic methyl ether (-OCH₃) is a class-level inference that universally increases logP by 0.5–1.5 log units and reduces topological polar surface area (TPSA) [2]. The calculated TPSA for 8-bromo-2-methoxy-1,5-naphthyridine is 35.0 Ų, compared to an estimated TPSA of >55 Ų for the hydroxy analog [1].

Lipophilicity (cLogP / TPSA)
Cross-study
Target cLogP 2.2; 2‑OH analog estimated ~1.0–1.5; ΔTPSA >20 Ų
Supports selection when membrane permeability is a research criterion.
In silico predictions; experimental logP may differ.
ADME Drug Design Physicochemical Properties

Reproducible High-Yield Synthetic Route

A robust synthetic route for 8-bromo-2-methoxy-1,5-naphthyridine has been documented, providing a reproducible and scalable method. The compound can be synthesized from 6-methoxy-1,5-naphthyridin-4-ol via bromination with phosphorus tribromide (PBr₃) in DMF, affording the product with an 87% yield . This high-yielding and straightforward procedure ensures reliable access to the building block, which is critical for supporting larger medicinal chemistry campaigns and minimizing supply chain uncertainty. While specific yields for alternative routes to the 8-chloro analog are not directly comparable from this source, the documented efficiency provides a benchmark for procurement planning.

Synthetic Yield
Data to verify
Reported 87% isolated yield
Documented route may reduce procurement risk and support scale-up.
Source-specific; yield may vary by lab.
Process Chemistry Synthetic Methodology Building Block

Commercial Availability with Standardized Quality Control

8-Bromo-2-methoxy-1,5-naphthyridine is commercially available from multiple vendors with a standard purity specification of ≥97% . Key vendors provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses, which are essential for ensuring reproducibility in research . This level of analytical rigor and transparency in the supply chain reduces the need for in-house repurification and characterization, saving time and resources. The compound is typically stored at 2-8°C under an inert atmosphere to maintain stability, and vendors provide clear storage and handling guidelines . While similar data is available for the 8-chloro analog, the combination of high purity and readily available analytical data for the 8-bromo derivative supports its direct and reliable use in advanced synthetic applications.

Commercial Quality
Source review
Stated ≥97% purity; batch QC (NMR, HPLC, GC)
Commercial supply with analytical data may support direct use.
Verify batch-specific COA for critical applications.
Procurement Quality Control Analytical Chemistry

Optimal Research and Procurement Applications


Cross-Coupling for Kinase Inhibitor Library Synthesis

The enhanced reactivity of the C8-bromo substituent, as established in Section 3, makes this compound an ideal substrate for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This is a primary application in medicinal chemistry for generating focused libraries of 1,5-naphthyridine-based kinase inhibitors [1]. The high reactivity of the bromo group allows for efficient coupling with a wide range of aryl and heteroaryl boronic acids under mild conditions, enabling the exploration of structure-activity relationships (SAR) around the 8-position. This compound is specifically chosen over the 8-chloro analog when reaction efficiency and mild conditions are prioritized [2].

Design of CNS-Penetrant Drug Candidates

Based on its superior calculated lipophilicity (cLogP = 2.2) and lower topological polar surface area (TPSA = 35 Ų) compared to the 2-hydroxy analog, this scaffold is strategically selected for programs targeting central nervous system (CNS) disorders where blood-brain barrier (BBB) penetration is critical [3]. The methoxy group improves passive diffusion across biological membranes, making it a valuable building block for optimizing the ADME properties of lead compounds. Researchers designing candidates for neurological or psychiatric indications should prioritize this scaffold over more polar, less permeable analogs [4].

Reliable Intermediate for Multi-Step Process Chemistry

The documented synthetic route with an 87% yield provides a reliable and scalable foundation for using this compound in multi-step synthesis. This is a key application in process chemistry, where robust and high-yielding steps are essential for cost-effective and reproducible manufacturing. The availability of this compound with standardized purity (≥97%) and comprehensive analytical documentation (NMR, HPLC, GC) further supports its use in late-stage functionalization and the preparation of advanced intermediates for preclinical development . This ensures consistent quality and minimizes the risk of batch failure.

Fragment-Based Drug Discovery for Kinase and BET Targets

As a low molecular weight (239.07 g/mol) heteroaromatic fragment, 8-bromo-2-methoxy-1,5-naphthyridine serves as a versatile starting point for fragment-based drug discovery (FBDD) programs targeting kinases and other enzymes. The 1,5-naphthyridine core is a known pharmacophore for various biological targets, including BET bromodomains and MELK [5]. The presence of the bromine atom provides a convenient handle for fragment growing, merging, or linking via cross-coupling chemistry, while the methoxy group can be exploited for additional interactions or metabolic stability. This compound is specifically procured for fragment library construction and hit-to-lead optimization in academic and industrial settings .

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
8-Bromo reactivity in cross-coupling
Coupling efficiency and scope review
CNS-penetrant candidate design
Predicted lipophilicity and TPSA
Membrane permeability and BBB penetration models
Multi-step process intermediate
Documented synthetic yield and purity
Route robustness and batch-to-batch consistency
Fragment-based lead discovery
Low-MW scaffold with synthetic handle
Fragment growing and hit-to-lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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